Structural Differentiation: 6-Methylthio vs. 6-Methoxy Benzothiazole Substitution and Its Impact on LRRK2 Inhibition Potency
In the benzothiazole-benzamide LRRK2 inhibitor series reported by Zaldivar-Diez et al. (2020), the 6-position substituent on the benzothiazole ring is a critical potency determinant [1]. Compound 5 (bearing a 6-methoxy substituent) exhibited an LRRK2 IC₅₀ of 0.042 μM, whereas the unsubstituted benzothiazole analog (Compound 4) was essentially inactive (IC₅₀ > 10 μM), representing a >238-fold potency difference attributable solely to the 6-substituent [1]. The target compound carries a 6-methylthio (-SMe) group rather than 6-methoxy (-OMe). Sulfur is larger and more polarizable than oxygen (van der Waals radius: S ≈ 1.80 Å vs. O ≈ 1.52 Å; polarizability: S ≈ 2.90 ų vs. O ≈ 0.80 ų), which alters steric occupancy and hydrophobic interactions within the LRRK2 ATP-binding pocket. Although direct IC₅₀ data for the 6-SMe analog has not been published in peer-reviewed literature, the class-level SAR indicates that 6-substitution is essential for activity and that the identity of the substituent (O vs. S; alkyl vs. aryl) produces measurable potency differences [1].
| Evidence Dimension | LRRK2 enzymatic inhibition IC₅₀ (6-substituent effect) |
|---|---|
| Target Compound Data | N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide: no published IC₅₀ data available |
| Comparator Or Baseline | Compound 5 (6-OMe benzothiazole-benzamide): LRRK2 IC₅₀ = 0.042 μM; Compound 4 (6-H, unsubstituted): LRRK2 IC₅₀ > 10 μM |
| Quantified Difference | 6-OMe vs. 6-H: >238-fold potency difference. 6-SMe vs. 6-OMe: not directly measured; class-level inference from sulfur vs. oxygen physicochemical differences. |
| Conditions | Recombinant human LRRK2 wild-type; LanthaScreen Eu kinase binding assay (Invitrogen); ATP concentration at Kₘ; 1 h incubation at room temperature [1]. |
Why This Matters
The presence of the 6-methylthio group is a non-negotiable structural feature for LRRK2-targeted activity; purchasing a 6-unsubstituted or 6-methoxy analog will not replicate the target compound's steric and electronic profile at the kinase hinge-binding region.
- [1] Zaldivar-Diez J, Li L, Zhao WN, Morales AV, Martinez A. Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate. J Med Chem. 2020;63(5):2638-2655. Table 1. doi:10.1021/acs.jmedchem.9b01752. View Source
